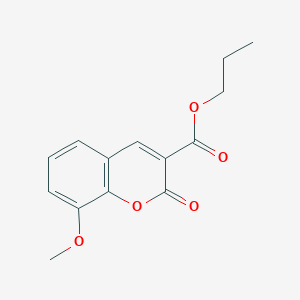
Propyl 8-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 8-methoxy-2-oxochromene-3-carboxylate, also known as apocynin, is a naturally occurring compound found in the roots of the medicinal plant Picrorhiza kurroa. It has been extensively studied for its anti-inflammatory and antioxidant properties. In recent years, apocynin has gained attention for its potential use in scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Propyl 8-methoxy-2-oxochromene-3-carboxylate's applications in scientific research primarily revolve around its role in synthetic chemistry, particularly in the synthesis of polymer and organic compounds. For instance, the light-switchable polymer's synthesis from a cationic to a zwitterionic form demonstrates the compound's utility in creating materials with switchable surface charges. This transformation enables applications like DNA condensation and release, as well as switching antibacterial activity, showing potential in biomedical fields (Sobolčiak et al., 2013).
Vibrational Spectral Analysis and Nonlinear Optics
The compound's structural analysis through vibrational spectral studies highlights its significance in understanding molecular dynamics and electronic effects, which are crucial for designing materials with specific optical properties. The discovery of its large nonlinear optical (NLO) efficiency opens avenues for its application in optical technologies and materials science (Sajan et al., 2005).
Catalytic Reactions and Organic Synthesis
The compound's role extends to catalysis, where it is involved in carbonylation reactions. These reactions are pivotal in synthesizing carboxylic acid derivatives, a class of compounds with wide applications ranging from organic synthesis to fine chemical production (Wu & Neumann, 2012). Additionally, its involvement in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions further underscores its utility in creating heterocyclic derivatives, which are valuable in developing pharmaceuticals and agrochemicals (Bacchi et al., 2005).
Environmental and Green Chemistry
Interestingly, the compound also finds applications in environmental chemistry, as evidenced by studies on the removal of pollutants from water using advanced oxidation processes. Such research points to the compound's potential in developing more sustainable and efficient methods for water treatment and pollution mitigation (Ozcan, Şahin, & Oturan, 2008).
Properties
IUPAC Name |
propyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-7-18-13(15)10-8-9-5-4-6-11(17-2)12(9)19-14(10)16/h4-6,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDHPONEHUGQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)
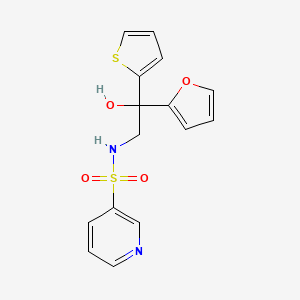
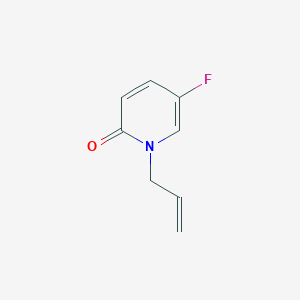

![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)


![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
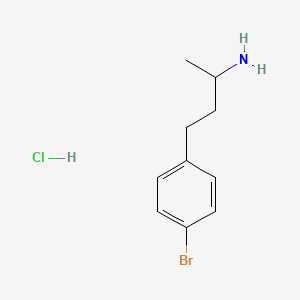
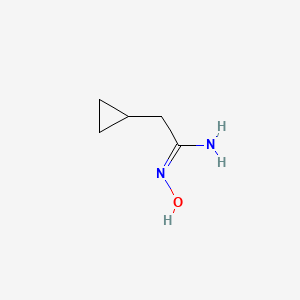
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)
